2-(6-ethyl-5,7-dioxo-6,7-dihydroisothiazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide
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Overview
Description
2-(6-ethyl-5,7-dioxo-6,7-dihydroisothiazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide is a synthetic compound characterized by its unique structure which includes an isothiazolopyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions. One possible route begins with the preparation of the isothiazolopyrimidine core through a series of cyclization and substitution reactions. Key reagents might include ethyl amines, various ketones, and acyl chlorides under controlled conditions involving specific catalysts and solvents like DMF or DMSO.
Industrial Production Methods
For large-scale production, methods focus on maximizing yield and purity while minimizing costs and environmental impact. This often involves optimizing reaction temperatures, pressures, and using recyclable solvents and catalysts. High-performance liquid chromatography (HPLC) is commonly employed for the purification process.
Chemical Reactions Analysis
Types of Reactions It Undergoes
Oxidation: : The compound can undergo oxidation reactions, particularly on the ethyl side chain, using agents like potassium permanganate.
Reduction: : Reduction of the carbonyl groups can be achieved using reagents such as lithium aluminum hydride.
Substitution: : Substituent groups on the phenyl ring can be modified through nucleophilic substitution reactions.
Common Reagents and Conditions
Reactions involving 2-(6-ethyl-5,7-dioxo-6,7-dihydroisothiazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide often use reagents such as organolithiums, Grignard reagents, and halogenating agents under conditions like anhydrous environments and controlled temperatures.
Major Products
Depending on the reaction type, major products could include various oxidized or reduced derivatives, as well as substituted phenyl derivatives which can be further elaborated for specific applications.
Scientific Research Applications
Chemistry
In chemistry, this compound serves as an intermediate for synthesizing more complex molecules. Its unique structure allows it to be a building block for heterocyclic compounds.
Biology and Medicine
In biology, it has been studied for its potential antimicrobial and antifungal properties. In medicine, preliminary studies suggest it might serve as a lead compound for developing new drugs targeting specific enzymes or receptors.
Industry
Industrial applications could include its use in the development of advanced materials or as a specialty chemical for specific catalytic processes.
Mechanism of Action
The mechanism by which 2-(6-ethyl-5,7-dioxo-6,7-dihydroisothiazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide exerts its effects often involves its ability to interact with specific molecular targets, such as enzymes or receptors, disrupting their normal function. This interaction can trigger a cascade of biochemical events, leading to its observed biological activities.
Comparison with Similar Compounds
When compared to similar compounds, 2-(6-ethyl-5,7-dioxo-6,7-dihydroisothiazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide stands out due to its trifluoromethyl phenyl substituent, which imparts unique electronic properties. Similar compounds might include:
2-(5,7-dioxo-6,7-dihydroisothiazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide
2-(6-ethyl-5,7-dioxo-6,7-dihydroisothiazolo[4,3-d]pyrimidin-4(5H)-yl)-acetamide
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Properties
IUPAC Name |
2-(6-ethyl-5,7-dioxo-[1,2]thiazolo[4,3-d]pyrimidin-4-yl)-N-[2-(trifluoromethyl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F3N4O3S/c1-2-22-14(25)13-11(8-27-21-13)23(15(22)26)7-12(24)20-10-6-4-3-5-9(10)16(17,18)19/h3-6,8H,2,7H2,1H3,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOYYEOBSBLOYKX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=NSC=C2N(C1=O)CC(=O)NC3=CC=CC=C3C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F3N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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